molecular formula C9H9N3 B1419697 6-Methyl-1,7-naphthyridin-8-amine CAS No. 63029-22-1

6-Methyl-1,7-naphthyridin-8-amine

Cat. No. B1419697
CAS RN: 63029-22-1
M. Wt: 159.19 g/mol
InChI Key: YNNFXPYZPXATOD-UHFFFAOYSA-N
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Description

6-Methyl-1,7-naphthyridin-8-amine is a chemical compound with the molecular formula C9H9N3 . It is a type of naphthyridine, a class of heterocyclic compounds that contain a fused system of two pyridine rings .


Synthesis Analysis

The synthesis of naphthyridines often involves multicomponent reactions and various synthetic methods . For instance, one method involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused system of two pyridine rings . The compound has a molecular weight of 159.19 g/mol .


Chemical Reactions Analysis

Naphthyridines, including this compound, can undergo various chemical reactions. For example, they can participate in efficient double Sonogashira reactions followed by Chichibabin cyclizations .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 159.19 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Chemical Synthesis and Reactions

6-Methyl-1,7-naphthyridin-8-amine is involved in various chemical synthesis processes and reactions. For instance, it plays a role in ring transformations and tele-aminations, as seen in the reaction of 2-halogeno- and 8-halogeno-1,7-naphthyridines with potassium amide, leading to products like 2-amino-1,7-naphthyridine and 4-amino-1,7-naphthyridine (Plas, Woźniak, & Veldhuizen, 2010).

Catalysis and Organic Synthesis

In the field of organic synthesis, this compound derivatives are synthesized for various purposes, including catalyst-free conditions in aqueous medium, highlighting eco-friendly and innovative synthesis methods (Mukhopadhyay, Das, & Butcher, 2011). Similarly, the silver-catalyzed tandem synthesis of naphthyridines demonstrates its role in facilitating complex chemical reactions (Verma et al., 2013).

Pharmacological Research

In pharmacological research, derivatives of this compound have been explored for their potential in treating diseases like malaria. For instance, certain compounds derived from it have shown significant antimalarial activity, indicating its potential in the development of new antimalarial drugs (Görlitzer et al., 2006).

Green Chemistry

Emphasizing the importance of environmentally friendly practices in chemistry, the synthesis of 1,6-naphthyridine derivatives, including those related to this compound, has been achieved through grindstone chemistry. This method avoids the use of toxic solvents and reagents, indicating a shift towards greener synthetic processes (Hameed, 2015).

Future Directions

Naphthyridines, including 6-Methyl-1,7-naphthyridin-8-amine, have shown a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on further exploring their properties and potential applications in medicine and other fields.

Mechanism of Action

Pharmacokinetics (ADME Properties)

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability. For instance, variations in pH affect solubility and bioavailability. Additionally, drug-drug interactions may impact its action.

Its potential as an anticancer agent warrants exploration in future studies . 🌟

Biochemical Analysis

Biochemical Properties

6-Methyl-1,7-naphthyridin-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, it affects gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, this compound can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA production. Additionally, this compound can modulate the activity of enzymes involved in energy metabolism, leading to changes in cellular energy levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into the nucleus, where it interacts with DNA and RNA, or into the mitochondria, affecting cellular respiration .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it influences gene expression, or to the mitochondria, where it affects energy metabolism. These localizations are essential for the compound’s biochemical and pharmacological effects .

properties

IUPAC Name

6-methyl-1,7-naphthyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-5-7-3-2-4-11-8(7)9(10)12-6/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNFXPYZPXATOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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